- Improved synthesis of anti-leukemia drug tamibarotene, Zhongguo Yaowu Huaxue Zazhi, 2009, 19(4), 268-269
Cas no 94497-51-5 (Tamibarotene)
Tamibarotene structure
Product Name:Tamibarotene
كاس عدد:94497-51-5
وسط:C22H25NO3
ميغاواط:351.438806295395
MDL:MFCD00866188
CID:61730
PubChem ID:108143
Update Time:2024-10-25
Tamibarotene الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 4-((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid
- AM80
- 4-[(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)carbamoyl]benzoic acid
- 4-[[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)amino]carbonyl]benzoic Acid
- Am 80 (pharmaceutical)
- Amnolake
- NSC 608000
- Retinoid AM 80
- Tamibarotene
- Am-80
- TAMIBAROTENE,AM 80,AM-80,AM80
- 4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl]benzoicacid
- Am 80
- retinobenzoic acid
- Tamibaro
- Amnoid
- 4-[(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl]benzoic acid
- 08V52GZ3H9
- NSC608000
- 4-((5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl)benzoic acid
- 4-[[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)amino]carbonyl]benzoic acid (ACI)
- 4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl]benzoic acid
- Am 80 (RAR agonist)
- INNO 507
- OP 01
- RR 110
- SY 1425
- TM 441
- TOS 80T
- and OP-01
- HMS3743C03
- Tamibarotene [USAN:INN]
- BCP07492
- DTXCID3026853
- 4-(((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl)amino)carbonyl)benzoic acid
- 94497-51-5
- 4-[(1,1,4,4-tetramethyltetralin-6-yl)carbamoyl]benzoic acid
- SMR002530320
- AKOS015902693
- CCG-268044
- A80
- OMS-0728
- Tamibarotene [INN]
- D01418
- BRD-K36627727-001-05-4
- Terephthalic acid mono-5,8,8-tetramethyl- 5,6,7,8-tetrahydro-2-naphthylamide
- HMS3652H04
- Benzoic acid, 4-(((5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)amino)carbonyl)-
- BDBM50061625
- TOS-80T
- AC-7049
- TAMIBAROTENE [WHO-DD]
- TOS-80
- INNO-507
- 4-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ylcarbamoyl)benzoic acid
- NCGC00181111-01
- Amnoleuk
- TM-411
- SW219913-1
- Z-208
- Tamibarotene (JAN/USAN/INN)
- TAMIBAROTENE [MI]
- CAS-94497-51-5
- TAMIBAROTENE [USAN]
- 121GE003
- Tox21_112725
- GTPL2648
- s4260
- MUTNCGKQJGXKEM-UHFFFAOYSA-N
- C22H25NO3
- MLS004774034
- TAMIBAROTENE [MART.]
- Terephthalic acid mono-5,5,8,8-tetramethyl- 5,6,7, 8-tetrahydro-2-naphthylamide
- CHEBI:32181
- Amnoid (TN)
- 2cbr
- NCI60_004716
- DTXSID5046853
- NS00068306
- CHEMBL25202
- SY-1425
- TAMIBAROTENE [JAN]
- N-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)terephthalamic acid
- MLS003899239
- OP-01
- MFCD00866188
- Q7681221
- SBI-0654073.0001
- WHO 7349
- 4-[[(5,6,7,8-Tetrahydro-5,5,8,8-tet ramethyl-2-naphthalenyl)amino]carbonyl]benzoic acid
- Tox21_112725_1
- HY-14652
- SCHEMBL36207
- NCGC00181111-02
- DB04942
- CS-0654
- 4-(((5,6,7,8-TETRAHYDRO-5,5,8,8-TETRAMETHYL-2-NAPHTHALENYL)AMINO)CARBONYL)BENZOIC ACID
- Tamibarotene, >=98% (HPLC)
- RR-110
- UNII-08V52GZ3H9
- AS-14083
- NSC-608000
- MLS006011150
- Tamibarotene(Am-80)
-
- MDL: MFCD00866188
- نواة داخلي: 1S/C22H25NO3/c1-21(2)11-12-22(3,4)18-13-16(9-10-17(18)21)23-19(24)14-5-7-15(8-6-14)20(25)26/h5-10,13H,11-12H2,1-4H3,(H,23,24)(H,25,26)
- مفتاح Inchi: MUTNCGKQJGXKEM-UHFFFAOYSA-N
- ابتسامات: O=C(C1C=CC(C(NC2C=C3C(CCC(C3=CC=2)(C)C)(C)C)=O)=CC=1)O
حساب السمة
- نوعية دقيقة: 351.18300
- النظائر كتلة واحدة: 351.183
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 2
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 26
- تدوير ملزمة العد: 3
- تعقيدات: 546
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 66.4
- تهمة السطحية: 0
- tautomeric العد: 2
- إكسلوغ 3: 5.4
الخصائص التجريبية
- اللون / الشكل: 未确定
- كثيف: 1.154
- نقطة انصهار: 190-195°C
- نقطة الغليان: 449.6°C at 760 mmHg
- نقطة الوميض: 225.7°C
- انكسار: 1.593
- الذوبان: Soluble to 50 mM in DMSO
- بسا: 66.40000
- لوغب: 5.05910
- الذوبان: 未确定
Tamibarotene أمن المعلومات
- إشارة عشوائية:Warning
- وصف الخطر: H302-H315-H319-H332-H335
- تحذير: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- رتكس:DH6940000
- ظروف التخزين:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Tamibarotene بيانات الجمارك
- رمز النظام المنسق:2924299090
- بيانات الجمارك:
中国海关编码:
2924299090概述:
2924299090. 其他环酰胺(包括环氨基甲酸酯)(包括其衍生物以及他们的盐). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 包装
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Tamibarotene الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-14652-10mM*1mLinDMSO |
Tamibarotene |
94497-51-5 | 99.94% | 10mM*1mLinDMSO |
¥500 | 2023-07-26 | |
| MedChemExpress | HY-14652-10mg |
Tamibarotene |
94497-51-5 | 99.94% | 10mg |
¥400 | 2025-04-15 | |
| MedChemExpress | HY-14652-50mg |
Tamibarotene |
94497-51-5 | 99.94% | 50mg |
¥714 | 2025-04-15 | |
| S e l l e c k ZHONG GUO | S4260-50mg |
Tamibarotene |
94497-51-5 | 99.98% | 50mg |
¥800.79 | 2023-09-15 | |
| Fluorochem | 079395-250mg |
4-((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid |
94497-51-5 | 95% | 250mg |
£107.00 | 2022-03-01 | |
| Fluorochem | 079395-1g |
4-((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid |
94497-51-5 | 95% | 1g |
£274.00 | 2022-03-01 | |
| Fluorochem | 079395-5g |
4-((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid |
94497-51-5 | 95% | 5g |
£1012.00 | 2022-03-01 | |
| DC Chemicals | DC7310-100 mg |
Tamibarotene(Am-80) |
94497-51-5 | >98% | 100mg |
$325.0 | 2022-02-28 | |
| DC Chemicals | DC7310-250 mg |
Tamibarotene(Am-80) |
94497-51-5 | >98% | 250mg |
$650.0 | 2022-02-28 | |
| DC Chemicals | DC7310-1 g |
Tamibarotene(Am-80) |
94497-51-5 | >98% | 1g |
$1300.0 | 2022-02-28 |
Tamibarotene طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 1 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2.5, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2.5, cooled
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 1 h, 30 - 40 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
المراجع
- New process for preparation of Tamibarotene, China, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 3 h, 80 °C; 80 °C → rt
المراجع
- Highly Efficient Aminocarbonylation of Iodoarenes at Atmospheric Pressure Catalyzed by a Robust Acenaphthoimidazolyidene Allylic Palladium Complex, Organic Letters, 2013, 15(14), 3678-3681
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 3 h, rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt
المراجع
- Preparation of N1-(6-(hydroxamino)-6-oxohexyl)-N4-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthyl) terephthalamide as histone deacetylase inhibitor for treating cancer, China, , ,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Ethyl acetate ; < 30 °C; 8 h, 60 °C
1.2 Solvents: Ethyl acetate ; 40 min, < 20 °C
1.3 Reagents: Triethylamine ; < 20 °C; 3.5 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt
1.5 Reagents: Sodium hydroxide Solvents: Ethanol ; 3 h, 60 °C
1.6 Reagents: Sulfuric acid Solvents: Ethanol , Water ; pH 2
1.2 Solvents: Ethyl acetate ; 40 min, < 20 °C
1.3 Reagents: Triethylamine ; < 20 °C; 3.5 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt
1.5 Reagents: Sodium hydroxide Solvents: Ethanol ; 3 h, 60 °C
1.6 Reagents: Sulfuric acid Solvents: Ethanol , Water ; pH 2
المراجع
- Synthesis of Tamibarotene via Ullmann-Type Coupling, Organic Process Research & Development, 2017, 21(5), 748-753
طريقة الإنتاج 6
رد فعل الشرط
1.1 Catalysts: Trifluoromethanesulfonic acid , Potassium iodide Solvents: Toluene ; 24 h, 150 °C
المراجع
- Highly Chemoselective Transamidation of Unactivated Tertiary Amides by Electrophilic N-C(O) Activation by Amide-to-Acyl Iodide Re-routing, Angewandte Chemie, 2022, 61(24),
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Water
المراجع
- Retinobenzoic acids. 1. Structure-activity relationships of aromatic amides with retinoidal activity, Journal of Medicinal Chemistry, 1988, 31(11), 2182-92
طريقة الإنتاج 8
رد فعل الشرط
المراجع
- Design, Synthesis and Biological Evaluation of Novel Tamibarotene Derivative as Multitarget Anticancer Agent, Letters in Drug Design & Discovery, 2016, 13(8), 729-733
طريقة الإنتاج 9
رد فعل الشرط
المراجع
- A new method for preparing tamibarotene key intermediate 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthylamine, China, , ,
طريقة الإنتاج 10
رد فعل الشرط
المراجع
- Tamibarotene: Leukemia therapy retinoid RARα agonist, Drugs of the Future, 2005, 30(7), 688-693
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Methanol
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
المراجع
- Preparation of 4-[(5,6,7,8-tetrahydro-5,6,8,8-terramethyl-2-naphthalenyl)carbamoyl]benzoic acid derivatives, World Intellectual Property Organization, , ,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 3 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
المراجع
- Method for synthesizing Tamibarotene using acenaphthoimidazole N-heterocyclic carbene allyl palladium chloride as catalyst, China, , ,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 3 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
المراجع
- Tamibarotene-cinnamic hydroxamic acid derivative as histone deacetylase inhibitor and its preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; heated
المراجع
- Process improvement of tamibarotene preparation, Yaoxue Shijian Zazhi, 2012, 30(4), 287-288
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; rt → reflux; 1 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4.0
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4.0
المراجع
- Synthesis of tamibarotene, Zhongguo Yiyao Gongye Zazhi, 2009, 40(1), 9-11
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Water ; 30 min, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
المراجع
- Process for synthesizing Tamibarotene, China, , ,
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Methanol
المراجع
- Method for synthesizing tamibarotene, China, , ,
طريقة الإنتاج 18
رد فعل الشرط
المراجع
- Synthesis of Am80 (Tamibarotene) prodrug candidates, congeners and metabolites, Chemical & Pharmaceutical Bulletin, 2013, 61(8), 846-852
طريقة الإنتاج 19
رد فعل الشرط
المراجع
- Method for preparing tamibarotene with stable crystal form, China, , ,
طريقة الإنتاج 20
رد فعل الشرط
المراجع
- Method for synthesizing 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthylamine, China, , ,
Tamibarotene Raw materials
- Mono-Methyl terephthalate
- 4-(Dimethylcarbamoyl)benzoic Acid
- 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
- 1446134-13-9
- Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoate
Tamibarotene Preparation Products
Tamibarotene الوثائق ذات الصلة
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
94497-51-5 (Tamibarotene) منتجات ذات صلة
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- 1805098-81-0(Ethyl 4-(fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-acetate)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
الموردين الموصى بهم
ASIACHEM I&E (JIANGSU) CO., LTD
عضو ذهبي
مورد الصين
كميّة كبيرة
Inner Mongolia Xinhong Biological Technology Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Shandong Jing Kun Chemical Co.,Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
Shandong Feiyang Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Enjia Trading Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة